molecular formula C9H9NO4 B361433 2-Methoxy-4-(2-nitrovinyl)phenol CAS No. 22568-51-0

2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B361433
CAS No.: 22568-51-0
M. Wt: 195.17 g/mol
InChI Key: XVXCSPJSXIUNQJ-SNAWJCMRSA-N
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Description

2-Methoxy-4-(2-nitrovinyl)phenol, also known as (E)-2-methoxy-4-(2-nitrovinyl)phenol, is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a methoxy group (-OCH3) and a nitrovinyl group (-CH=CHNO2) attached to a phenol ring. This compound is known for its yellow powder form and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, forming the nitrovinyl group on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-nitrovinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(2-nitrovinyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenol involves its interaction with various molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-nitrovinyl)phenol is unique due to the presence of both methoxy and nitrovinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCSPJSXIUNQJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031525
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-51-0, 6178-42-3
Record name NSC210766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-3-methoxy-β-nitrostyrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Methoxy-4-(2-nitrovinyl)phenol in N-acetyl-β-D-glucosaminidase activity assays?

A1: this compound (MNP) acts as a chromogenic product in N-acetyl-β-D-glucosaminidase (NAG) activity assays []. NAG enzymes are often used as biomarkers for various diseases, and their activity is measured using synthetic substrates like 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide. When NAG cleaves this substrate, it releases MNP. The amount of MNP produced is directly proportional to the activity of NAG and can be quantified spectrophotometrically due to MNP's absorbance at 505 nm.

Q2: The research article mentions challenges in using MNP for NAG assays in urine samples. What are these challenges, and how do they impact the accuracy of the assay?

A2: The study reveals that urinary pigments and pH significantly influence the spectrophotometric determination of NAG activity when using MNP as an indicator []. Firstly, alkaline urine pH can lead to NAG instability, decreasing its activity. Secondly, urinary pigments contribute to the absorbance measured at 505 nm, leading to an overestimation of MNP concentration and, consequently, an overestimation of NAG activity. This interference by urinary pigments necessitates correction methods to ensure accurate NAG activity measurements in urine samples. The research article explores these correction methods in detail.

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